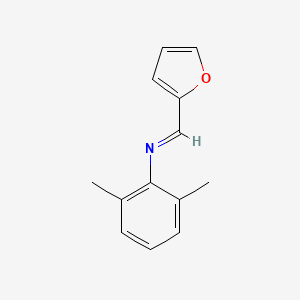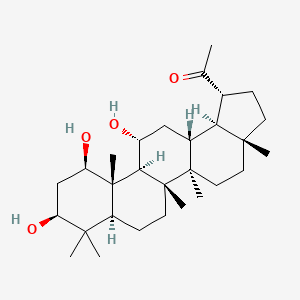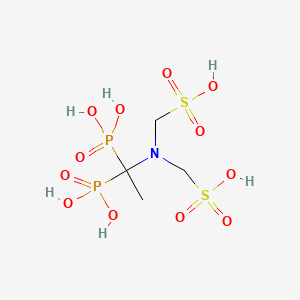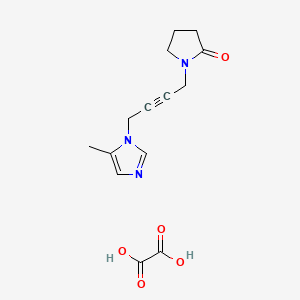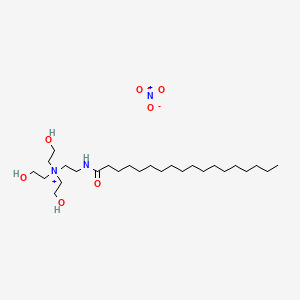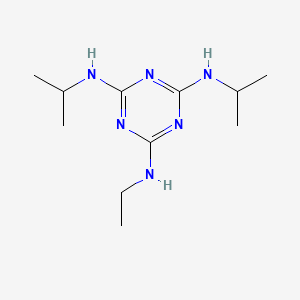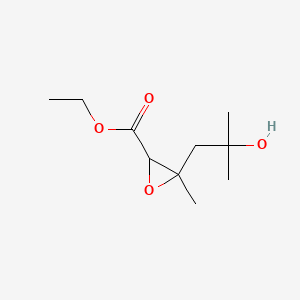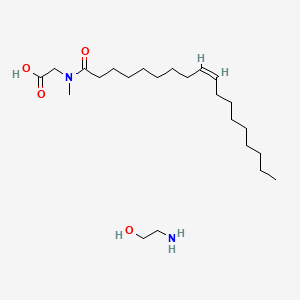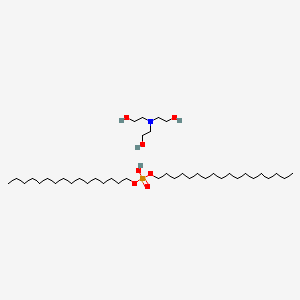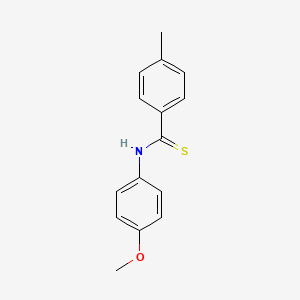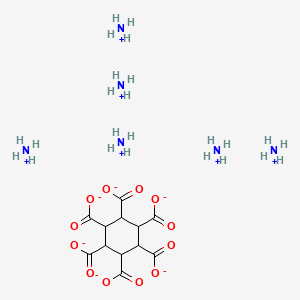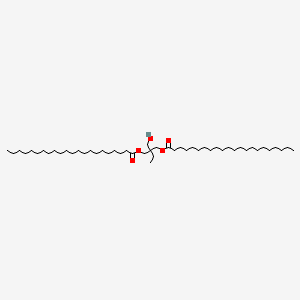
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate is a complex organic compound with the molecular formula C50H98O5. It is a derivative of 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol, where the hydroxyl groups are esterified with docosanoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate typically involves the esterification of 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol with docosanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the esterification process. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates ensures consistent product quality and high yield.
化学反応の分析
Types of Reactions
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学的研究の応用
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in lipid metabolism and cell membrane structure.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of high-performance lubricants and surfactants.
作用機序
The mechanism of action of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate involves its interaction with lipid membranes and enzymes. The ester groups can be hydrolyzed by esterases, releasing docosanoic acid and 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol. These products can then participate in various metabolic pathways, influencing lipid metabolism and cellular processes.
類似化合物との比較
Similar Compounds
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: The parent compound, used in the synthesis of various esters.
Trimethylolpropane: A similar triol used in the production of polyesters and polyurethanes.
Pentaerythritol: Another polyol with four hydroxyl groups, used in the manufacture of alkyd resins and explosives.
Uniqueness
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate is unique due to its long-chain ester groups, which impart distinct physical and chemical properties. These properties make it suitable for specialized applications in high-performance materials and biomedical research.
特性
CAS番号 |
94201-61-3 |
|---|---|
分子式 |
C50H98O5 |
分子量 |
779.3 g/mol |
IUPAC名 |
[2-(docosanoyloxymethyl)-2-(hydroxymethyl)butyl] docosanoate |
InChI |
InChI=1S/C50H98O5/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-48(52)54-46-50(6-3,45-51)47-55-49(53)44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h51H,4-47H2,1-3H3 |
InChIキー |
FZRXTKKJZHXPKW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CC)(CO)COC(=O)CCCCCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


